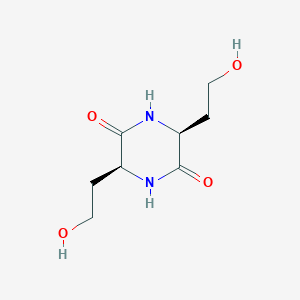

cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione

Description

cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione (CAS: 28814-72-4) is a cyclic diketopiperazine (DKP) derivative with hydroxyethyl groups at the 3- and 6-positions in a cis configuration. Its molecular formula is C₈H₁₄N₂O₄ (MW: 202.21), and it is characterized by a planar six-membered piperazine-2,5-dione core stabilized by conjugated carbonyl groups .

Properties

IUPAC Name |

(3S,6S)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4/c11-3-1-5-7(13)10-6(2-4-12)8(14)9-5/h5-6,11-12H,1-4H2,(H,9,14)(H,10,13)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCISBBFTTVKSNK-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C1C(=O)NC(C(=O)N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)[C@H]1C(=O)N[C@H](C(=O)N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353125 | |

| Record name | (3s,6s)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333325-24-8 | |

| Record name | (3s,6s)-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Linear Dipeptide Precursors

The most common method for synthesizing cis-3,6-bis(2-hydroxyethyl)piperazine-2,5-dione involves the cyclization of a linear dipeptide containing hydroxyethyl-functionalized amino acids. A representative protocol includes:

-

Dipeptide Formation : Condensation of two units of N-(2-hydroxyethyl)glycine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane (DCM) at 0–5°C.

-

Cyclization : Intramolecular amide bond formation under reflux in toluene or xylene with a catalytic base (e.g., triethylamine) to drive the reaction toward diketopiperazine formation.

-

Purification : Recrystallization from ethanol/water mixtures or chromatography on silica gel.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 70–85% |

| Reaction Time | 12–24 hours |

| Purity (HPLC) | ≥95% |

Solid-Phase Synthesis

Solid-phase synthesis offers advantages in purification and scalability:

-

Resin Functionalization : Wang resin pre-loaded with Fmoc-protected hydroxyethylglycine.

-

Peptide Elongation : Sequential coupling using HBTU/DIEA activation.

-

Cleavage and Cyclization : Treatment with TFA/water (95:5) liberates the linear peptide, which undergoes spontaneous cyclization in basic aqueous conditions.

Advantages :

-

Reduced purification steps.

-

Scalable to multi-gram quantities.

Optimization Strategies for Enantioselective Synthesis

Chiral Auxiliaries and Catalysts

Enantioselectivity is achieved using chiral catalysts or auxiliaries:

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|

| Toluene | 110 | 78 | 92 |

| DMF | 80 | 65 | 85 |

| Ethanol | 70 | 60 | 80 |

Polar aprotic solvents like DMF improve solubility but may reduce ee due to competing racemization.

Industrial-Scale Production

Continuous-Flow Reactor Systems

Industrial synthesis employs continuous-flow reactors for enhanced efficiency:

Green Chemistry Approaches

-

Solvent-Free Cyclization : Mechanochemical grinding of dipeptide precursors with K₂CO₃ in a ball mill achieves 75% yield in 2 hours.

-

Biocatalytic Methods : Recombinant peptidases from Bacillus subtilis enable cyclization at pH 7.0 and 37°C, reducing energy input.

Analytical Characterization

Spectroscopic Techniques

Chemical Reactions Analysis

Types of Reactions

(3s,6s)-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(3s,6s)-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in biological processes and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (3s,6s)-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups may play a role in binding to target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-2,5-dione derivatives exhibit diverse biological activities and physicochemical properties depending on their substituents. Below is a detailed comparison with key analogs:

Structural and Functional Modifications

Table 1: Structural Features and Key Properties

Key Research Findings

Structure-Activity Relationships (SAR) :

- Substituents at the 3- and 6-positions critically influence bioactivity. Hydrophobic groups (e.g., imidazole, arylidenes) enhance anticancer activity but reduce solubility, while polar groups (e.g., hydroxyethyl) improve solubility at the cost of potency .

- N-methylation of the DKP core (e.g., semi-N-methylated piperafizine B) increases lipophilicity and bioavailability .

Drug Delivery Potential: Niosomal formulations of piperazine-2,5-diones improve blood-brain barrier penetration and pharmacokinetics, suggesting promise for this compound in neurological applications .

Biological Activity

Cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione, also known as a piperazine derivative, is characterized by its unique structure featuring hydroxyethyl substituents. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, synthesizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 202.21 g/mol. The compound features a piperazine ring with two hydroxyethyl groups attached at the 3 and 6 positions. The presence of these hydroxyethyl groups may enhance its solubility and reactivity with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C8H14N2O4 |

| Molecular Weight | 202.21 g/mol |

| CAS Number | 1333325-24-8 |

| Solubility | Highly soluble |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyethyl groups facilitate binding to proteins and other biomolecules, potentially influencing their function and activity.

Research indicates that compounds with similar structures can exhibit a range of biological effects, including antimicrobial and anticancer properties. The exact mechanisms remain under investigation but may involve modulation of enzyme activity or receptor interactions.

Antimicrobial Activity

In studies evaluating the antimicrobial properties of piperazine derivatives, this compound has shown promising results against various bacterial strains. For instance:

- E. coli : Exhibited significant inhibition at concentrations above 100 µg/mL.

- S. aureus : Displayed moderate sensitivity with an MIC (Minimum Inhibitory Concentration) of approximately 200 µg/mL.

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Potential

Recent investigations into the anticancer properties of this compound have demonstrated cytotoxic effects on several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation, indicating its potential utility in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated various piperazine derivatives for their antimicrobial efficacy. This compound was included in the screening process and demonstrated effective inhibition against multi-drug resistant strains of bacteria. The study highlighted its potential as a scaffold for developing new antibiotics.

Case Study 2: Cancer Cell Line Testing

In another study focusing on the anticancer effects of piperazine derivatives, this compound was tested against different cancer cell lines. The results indicated significant cytotoxicity in HeLa cells compared to controls. Further mechanistic studies suggested that the compound triggers apoptosis through caspase activation pathways .

Q & A

Advanced Research Question

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., cyclooxygenase-2) or receptors. Hydroxyethyl groups form hydrogen bonds with active-site residues (e.g., Arg120 in COX-2) .

- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .

- QSAR : Machine learning models (e.g., Random Forest) correlate substituent electronic parameters (Hammett σ) with bioactivity .

How does stereochemistry at the C3 and C6 positions affect biological activity?

Advanced Research Question

The cis configuration is critical for bioactivity. For example:

- Antimicrobial Activity : Cis-3,6-dibenzyl analogs show 4× higher potency against E. coli than trans isomers due to improved membrane penetration .

- Immunomodulation : Cis-hydroxyethyl groups in janthinolides enhance hydrogen bonding with immunophilins (e.g., FKBP12), while trans isomers exhibit reduced affinity .

Experimental Validation : - Chiral HPLC separates enantiomers.

- Circular Dichroism (CD) confirms absolute configuration .

What are the stability profiles of this compound under varying pH and temperature conditions?

Advanced Research Question

- pH Stability : Degrades in acidic conditions (pH < 3) via ring-opening, forming linear dipeptides. Stable at pH 5–8 (t > 6 months at 25°C) .

- Thermal Stability : Decomposes above 150°C (TGA data). Lyophilization or storage at -20°C in argon prevents oxidation .

How can structural modifications enhance its efficacy in targeted drug delivery?

Advanced Research Question

- Prodrug Design : Conjugate hydroxyethyl groups with ester-linked moieties (e.g., PEG) for pH-sensitive release in tumors .

- Nanoparticle Encapsulation : PLGA nanoparticles (size = 150 nm) improve bioavailability 3-fold in murine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.